molecular formula C6H10N2O B8143398 (1r,5s)-3,8-Diazabicyclo[3.2.1]octan-2-one

(1r,5s)-3,8-Diazabicyclo[3.2.1]octan-2-one

Cat. No.: B8143398
M. Wt: 126.16 g/mol
InChI Key: GTHHTBKYROANEX-CRCLSJGQSA-N
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Description

Structural Characteristics and Nomenclature of the (1R,5S)-3,8-Diazabicyclo[3.2.1]octan-2-one Framework

The systematic name for this compound is this compound. The nomenclature precisely describes its structure: a bicyclic system containing two nitrogen atoms and a ketone group within an eight-membered ring system that is bridged. The "(1R,5S)" designation specifies the stereochemistry at the bridgehead carbons. The core structure consists of a six-membered piperazine (B1678402) ring fused with a five-membered pyrrolidine (B122466) ring, with a carbonyl group at the 2-position, creating a lactam.

The rigid bicyclic framework significantly limits the conformational freedom of the molecule compared to more flexible, open-chain structures. This pre-organization can be advantageous in medicinal chemistry, as it can lead to higher binding affinities for biological targets.

PropertyValue
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
CAS Number143393-97-9 epa.gov
Synonyms(-)-(1R, 5S)-3, 8-diazabicyclo[3.2. 1]octan-2-ones researchgate.net

Contextual Importance of Bicyclic Lactams in Organic and Medicinal Chemistry

Bicyclic lactams, a class to which this compound belongs, are pivotal structural motifs in both organic synthesis and medicinal chemistry. The inherent ring strain of the β-lactam ring, when present, facilitates ring-opening reactions, making them versatile synthetic intermediates. nih.gov This reactivity has been harnessed in the "β-lactam-synthon method" for creating a variety of medicinally active compounds. nih.gov

Beyond their role as synthetic building blocks, bicyclic lactams are core components of numerous biologically active compounds. The most prominent examples are the β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, which function by inhibiting bacterial cell wall synthesis. nih.govwikipedia.org The bicyclic structure is crucial for their antibacterial activity. nih.gov Furthermore, bicyclic lactams have found applications in other therapeutic areas, serving as scaffolds for cholesterol-absorption inhibitors, anticancer agents, and antagonists for various receptors. nih.gov The constrained conformation of bicyclic lactams allows them to mimic peptide turns, making them valuable in the design of peptidomimetics that can modulate protein-protein interactions.

Overview of Academic Research Trajectories for the this compound Scaffold

Research involving the this compound scaffold has primarily focused on its application as a conformationally restricted building block in the development of therapeutic agents.

One significant area of investigation has been its use in creating peptide mimetics. A synthesis of the 3,8-diazabicyclo[3.2.1]octan-2-one framework was developed to produce highly constrained synthons for peptidomimetics. nih.gov This was applied to the creation of a conformationally restricted inhibitor of farnesyltransferase, an enzyme implicated in cancer. nih.gov The rigid scaffold helped in understanding the enzyme-bound conformation of the inhibitor. nih.gov

More recently, this bicyclic lactam has been incorporated into the design of kinase inhibitors. Specifically, it is a key component of a dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are involved in the signaling pathways of pro-inflammatory cytokines. nih.govacs.org A derivative, ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841), was developed for the treatment of autoimmune diseases. nih.govacs.org The (1R,5S)-3,8-diazabicyclo[3.2.1]octane moiety provided a constrained piperazinyl-pyrimidine structure. acs.org This compound has progressed to Phase II clinical development. acs.org

Furthermore, the 3,8-diazabicyclo[3.2.1]octane framework has been explored for its potential as an analgesic, with derivatives showing activity at nicotinic acetylcholine (B1216132) receptors. nih.gov The synthesis of various substituted 3,8-diazabicyclo[3.2.1]octanes has been a subject of research to explore their structure-activity relationships. researchgate.netacs.orgresearchgate.net For instance, derivatives have been synthesized and evaluated for their affinity at D2 and 5-HT2A receptors. researchgate.net The compound has also been investigated as a core structure in the development of novel KRAS-G12D inhibitors for cancer therapy. mdpi.com

Research AreaSpecific ApplicationKey FindingsReferences
PeptidomimeticsFarnesyltransferase InhibitorThe rigid scaffold aided in elucidating the enzyme-bound conformation. nih.gov
Kinase InhibitionDual TYK2/JAK1 Inhibitor (PF-06700841)Developed for treating autoimmune diseases; progressed to clinical trials. nih.govacs.org
AnalgesicsNicotinic Acetylcholine Receptor LigandsDerivatives showed significant analgesic effects. nih.gov
Receptor BindingD2 and 5-HT2A Receptor LigandsSynthesis and evaluation of affinity for neurotransmitter receptors. researchgate.net
Cancer ResearchKRAS-G12D InhibitorsThe scaffold serves as a core for developing novel anticancer agents. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-5-2-1-4(8-5)3-7-6/h4-5,8H,1-3H2,(H,7,9)/t4-,5+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHHTBKYROANEX-CRCLSJGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCC1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C(=O)NC[C@H]1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401265972
Record name (1R,5S)-3,8-Diazabicyclo[3.2.1]octan-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID401265972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143393-97-9
Record name (1R,5S)-3,8-Diazabicyclo[3.2.1]octan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143393-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,5S)-3,8-Diazabicyclo[3.2.1]octan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Studies of the 1r,5s 3,8 Diazabicyclo 3.2.1 Octan 2 One Scaffold

Transformations of the Lactam Carbonyl

The lactam carbonyl group is a key functional handle for the structural modification of the (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one scaffold. Its reactivity allows for a variety of transformations, most notably reduction to the corresponding cyclic amine.

The reduction of the lactam carbonyl in the this compound scaffold to the corresponding saturated 3,8-diazabicyclo[3.2.1]octane is a crucial transformation for accessing a different class of analogs. This conversion eliminates the planarity associated with the amide bond and introduces greater three-dimensionality.

Borane complexes, such as borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BMS), are highly effective reagents for this transformation. acsgcipr.orgorganic-chemistry.org The mechanism involves the activation of the carbonyl by the Lewis acidic boron, followed by hydride transfer and subsequent cleavage of the C-O bond, driven by the high boron-oxygen affinity. acsgcipr.org Unlike more reactive aluminum hydride reagents, borane reagents often exhibit better functional group tolerance. acsgcipr.org

One notable reagent is 9-borabicyclo[3.3.1]nonane (9-BBN), which chemoselectively reduces tertiary lactams to their corresponding cyclic tertiary amines. organic-chemistry.org This method is particularly advantageous when other reducible functional groups, such as esters, are present in the molecule. organic-chemistry.org The reaction is typically performed in refluxing tetrahydrofuran (THF). organic-chemistry.org

The resulting (1R,5S)-3,8-diazabicyclo[3.2.1]octane is a versatile intermediate for further functionalization, providing access to a wide range of biologically active compounds. researchgate.netnih.gov

Table 1: Reagents for Lactam Reduction
ReagentTypical ConditionsSelectivityReference
Borane-tetrahydrofuran (BH3-THF)THF, refluxReduces amides, lactams, carboxylic acids, alkenes acsgcipr.orgorganic-chemistry.org
Borane-dimethyl sulfide (BMS)THF or Toluene, refluxReduces amides, lactams, carboxylic acids acsgcipr.orgorganic-chemistry.org
9-Borabicyclo[3.3.1]nonane (9-BBN)THF, 65°CHighly chemoselective for tertiary lactams over esters organic-chemistry.org

Reactivity at Nitrogen Centers (N-3 and N-8)

The two nitrogen atoms within the 3,8-diazabicyclo[3.2.1]octane framework, N-3 and N-8, provide opportunities for diverse functionalization. Their nucleophilicity allows for the introduction of a wide array of substituents, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

Both nitrogen atoms in the bicyclic scaffold can act as nucleophiles to participate in substitution reactions. For instance, derivatives of 3,8-diazabicyclo[3.2.1]octane have been synthesized by reacting the scaffold with chlorinated heteroaryl rings. nih.gov In one such study, the reaction of the parent bicyclic amine with 3,6-dichloropyridazine led to the formation of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane. nih.gov Similarly, reaction with 2,4-dichloropyrimidine has been used to introduce a chloropyrimidinyl moiety, which can serve as a handle for further diversification. google.com These reactions are typically performed in the presence of a base, such as N,N-diisopropylethylamine (DIEA), to scavenge the acid generated during the reaction. google.com

The nitrogen atoms of the diazabicyclooctane core can be readily functionalized through N-alkylation and N-acylation reactions. nih.gov N-alkylation can be achieved using various alkyl halides or through reductive amination. For example, the N-8 position has been benzylated using benzyl bromide. google.com

N-acylation is another common strategy to introduce diverse substituents. For instance, the N-8 position can be acylated with an acetyl group. acs.org These reactions allow for the systematic modification of the scaffold to explore its chemical space and optimize its biological activity. nih.gov The differential reactivity of the N-3 and N-8 positions can be exploited for selective functionalization, often through the use of protecting groups.

The selective functionalization of the N-3 and N-8 positions often requires the use of protecting groups. Common nitrogen protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are frequently employed. researchgate.netresearchgate.net The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc2O) and can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM). mdpi.com

The Cbz group, on the other hand, is stable to acidic conditions but can be cleaved by catalytic hydrogenation. researchgate.net The strategic use of these orthogonal protecting groups allows for the sequential modification of the two nitrogen centers, providing a powerful tool for the synthesis of complex derivatives. google.com For instance, one nitrogen can be protected with a Boc group while the other is functionalized, followed by deprotection and subsequent reaction at the newly freed nitrogen.

Table 2: Common Nitrogen Protecting Groups
Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsReference
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc2O)Trifluoroacetic acid (TFA) mdpi.com
BenzyloxycarbonylCbzBenzyl chloroformateCatalytic Hydrogenation (e.g., H2, Pd/C) researchgate.net

Stereoselective Modifications and Functional Group Interconversions

The inherent chirality of the this compound scaffold, often derived from chiral starting materials like pyroglutamic acid, is a key feature that is typically preserved throughout synthetic sequences. researchgate.net Synthetic strategies are often designed to maintain this stereochemical integrity.

Functional group interconversions on substituents appended to the bicyclic core are common strategies to create analogs. For example, an azide group can be reduced to a primary amine, which can then be further functionalized. acs.orgnih.gov Similarly, ester groups can be hydrolyzed to carboxylic acids, which can then be coupled with amines to form amides. These transformations allow for the late-stage diversification of the scaffold, enabling the synthesis of a wide range of derivatives from a common intermediate. ub.edu The rigid nature of the bicyclic framework often influences the stereochemical outcome of reactions on its substituents. acs.org

Regiocontrolled Functionalization of the Lactam Backbone

The ability to selectively introduce functional groups at specific positions on the this compound backbone is crucial for its application in drug discovery. Research has demonstrated the feasibility of achieving regiocontrolled functionalization, particularly at the Cα position of the lactam ring.

A notable example of such regioselectivity is the use of transannular enolate alkylation. This strategy provides a flexible route to introduce substituents at the Cα position of the lactam. The process involves the formation of an enolate from the piperazinone precursor, which then undergoes an intramolecular cyclization to form the bicyclic system, with the concomitant introduction of a substituent at the desired position. This method has been successfully employed in the synthesis of conformationally restricted inhibitors of farnesyltransferase, highlighting the utility of this approach in generating structurally diverse and biologically relevant molecules.

Further derivatization can be achieved at the nitrogen atoms of the bicyclic scaffold. The secondary amine at the 8-position and the lactam nitrogen at the 3-position offer sites for N-alkylation or N-acylation, allowing for the introduction of a wide range of functional groups. The selection of appropriate protecting groups is essential to achieve selective functionalization at either nitrogen atom. For instance, the use of a Boc protecting group at one nitrogen allows for the selective modification of the other. These N-substituted derivatives are often synthesized to explore structure-activity relationships in medicinal chemistry programs. A variety of substituted 3,8-diazabicyclo[3.2.1]octane derivatives have been synthesized, where functionalization occurs at either the 3- or 8-position, leading to compounds with potential analgesic properties. acs.orgresearchgate.net

Conversion of Nitrile Groups to Amides in Bicyclic Systems

The conversion of a nitrile group to an amide is a fundamental transformation in organic synthesis, often employed to introduce a carboxamide functionality, which can be a key pharmacophore in drug candidates. While specific examples of this conversion on a nitrile-substituted this compound are not extensively documented in readily available literature, the principles of nitrile hydrolysis are well-established and applicable to such bicyclic systems. nih.govlumenlearning.comchemistrysteps.comcommonorganicchemistry.com

The hydrolysis of nitriles to amides can be achieved under both acidic and basic conditions. chemistrysteps.com The reaction proceeds through the nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile group. The choice of reaction conditions is critical to stop the reaction at the amide stage and prevent further hydrolysis to the carboxylic acid. Milder reaction conditions, such as using a base like sodium hydroxide with careful temperature control, are generally preferred for the partial hydrolysis to the amide. commonorganicchemistry.com

In the context of complex bicyclic molecules, the presence of other functional groups, such as the lactam in the this compound scaffold, must be considered. Harsh acidic or basic conditions could potentially lead to the hydrolysis of the lactam ring. Therefore, mild and selective methods for nitrile hydration are necessary. One such mild method involves the use of an alkaline solution of hydrogen peroxide. commonorganicchemistry.com Another approach that avoids the direct use of water involves a rhodium-catalyzed reaction with acetaldoxime as a water surrogate, which has been shown to be compatible with various functional groups. orgsyn.org

The following table summarizes common conditions for the conversion of nitriles to amides:

Reagent(s)ConditionsKey Considerations
NaOH / H₂OMild heatingCareful monitoring is required to prevent over-hydrolysis to the carboxylic acid. commonorganicchemistry.com
H₂O₂ / NaOH (aq. EtOH)MildA mild method that can be suitable for sensitive substrates. commonorganicchemistry.com
HCl / H₂O40°CMilder acidic conditions may favor amide formation. chemistrysteps.com
RhCl(PPh₃)₃ / AcetaldoximeTolueneA water-free method compatible with various functional groups. orgsyn.org

Oxidation Reactions

Oxidation reactions on the 3,8-diazabicyclo[3.2.1]octane scaffold can lead to the formation of new functional groups and derivatives with potentially altered biological activities. The sites susceptible to oxidation include the nitrogen and carbon atoms of the bicyclic ring.

One example of oxidation on a related scaffold involves the use of lead dioxide (PbO₂) to oxidize 8-hydroxy-6,8-diazabicyclo[3.2.1]oct-6-en-3-ones. This reaction results in the formation of stable nitroxyl radicals. mdpi.com While this specific reaction was performed on a derivative with an N-hydroxy group, it demonstrates the potential for oxidative transformations at the nitrogen atoms of the bicyclic system.

The carbon atoms of the lactam ring, particularly the α-carbon, are also potential sites for oxidation. The oxidation of lactams can lead to the formation of imides. nih.gov For instance, the oxygenation of secondary lactams often results in the exclusive formation of imide products. nih.gov In the case of tertiary N-substituted lactams, competitive oxidation of the endocyclic α-carbon and the exocyclic carbon of the N-substituent can occur. nih.gov

Furthermore, oxidation of sulfur-containing bicyclic β-lactams using reagents like meta-chloroperoxybenzoic acid (mCPBA) has been shown to convert thioethers to sulfoxides and sulfones. acs.org This type of oxidation can significantly alter the electronic properties of the molecule. Although not directly on the this compound scaffold, these examples on related bicyclic lactams illustrate the potential for oxidative transformations.

The following table provides examples of oxidation reactions on related bicyclic systems:

SubstrateOxidizing AgentProduct
8-Hydroxy-6,8-diazabicyclo[3.2.1]oct-6-en-3-onePbO₂Nitroxyl radical
Secondary lactamstBuO•Imide
Thioether-containing bicyclic β-lactamsmCPBASulfoxide/Sulfone

Applications As a Versatile Building Block in Complex Molecular Construction

Precursors for Advanced Heterocyclic Systems

The (1r,5s)-3,8-diazabicyclo[3.2.1]octan-2-one framework serves as a robust precursor for the synthesis of more complex, polycyclic heterocyclic systems. The lactam and secondary amine functionalities embedded within the bicyclic structure provide reactive sites for a variety of chemical transformations. For instance, the core can be elaborated through reactions such as amide activation, reduction, and subsequent cyclization to form novel fused-ring systems. researchgate.net This strategic utility allows for the construction of diverse chemical libraries built upon the diazabicyclooctane motif, enabling exploration into new areas of chemical space.

Scaffolds in Medicinal Chemistry Design

The rigid nature of the 3,8-diazabicyclo[3.2.1]octane scaffold is a highly desirable feature in medicinal chemistry. By locking substituents in well-defined spatial orientations, it reduces the entropic penalty of binding to a biological target, which can lead to enhanced potency and selectivity. This principle has been successfully applied in the design of various therapeutic agents.

The 3,8-diazabicyclo[3.2.1]octane skeleton has been effectively utilized as a structural mimic of epibatidine, a potent natural analgesic that exerts its effects through nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Researchers have synthesized series of compounds where this scaffold is substituted with chlorinated heteroaryl rings to probe the structural requirements for nAChR binding and analgesic activity. nih.gov

One of the most notable compounds from this research is 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane, which demonstrated significant analgesic effects in preclinical models. nih.gov Binding studies confirmed that this compound possesses a high affinity for the α4β2 nAChR subtype, which is a key target for analgesia. nih.gov The rigid bicyclic core helps to orient the pyridazinyl group in a conformation that is favorable for receptor interaction, similar to the active conformation of epibatidine. nih.gov

Table 1: Nicotinic Acetylcholine Receptor (nAChR) Affinity of a Key Derivative

Compound NameTarget ReceptorBinding Affinity (Ki)
3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octaneα4β2 nAChR4.1 ± 0.21 nM nih.govuni-bonn.de

In the field of peptidomimetics, which aims to create small molecules that mimic the structure and function of peptides, the this compound framework is particularly valuable. Peptides often adopt specific secondary structures, such as β-turns, to interact with their biological targets. The rigid bicyclic lactam structure of the diazabicyclooctanone can serve as a highly constrained mimic of these turns. nih.gov

By incorporating this scaffold into a molecule, chemists can enforce a specific three-dimensional geometry, which is crucial for effective binding to protein surfaces. This approach provides a route to developing enzyme inhibitors and other therapeutic agents that are more stable and have better pharmacokinetic properties than their natural peptide counterparts. A synthesis route utilizing transannular enolate alkylation of piperazinone derivatives offers a flexible method to produce these constrained bicyclic synthons. nih.gov

The 3,8-diazabicyclo[3.2.1]octane core is a close structural analogue of the 8-azabicyclo[3.2.1]octane system, which is the defining feature of tropane alkaloids like atropine and cocaine. nih.govrsc.org The substitution of the C3 carbon in the tropane ring with a nitrogen atom to create the "azatropane" core allows for the synthesis of novel analogues with altered biological properties. researchgate.net

This strategy has been employed to explore the structure-activity relationships of cocaine and other tropane alkaloids. By synthesizing azatropane analogues, researchers can investigate how the positioning of nitrogen atoms within the bicyclic framework affects binding to targets such as the dopamine transporter. researchgate.net These studies are critical for developing new therapeutic agents or research tools with modified potency, selectivity, or metabolic stability compared to the parent alkaloids. researchgate.netuni-regensburg.de

The use of this compound as a conformationally restricted peptidomimetic has been successfully applied to the design of enzyme inhibitors. nih.gov Specifically, it was used to create a constrained inhibitor of farnesyltransferase, an enzyme that is a target in cancer research. nih.gov

By replacing a flexible portion of a known peptide inhibitor with the rigid diazabicyclooctanone scaffold, researchers were able to lock the molecule into a specific conformation. This not only resulted in an active inhibitor but also provided valuable insights into the enzyme-bound conformation of the ligand. nih.gov The defined structure of the inhibitor helped to elucidate the precise three-dimensional arrangement required for binding to the enzyme's active site. nih.gov

Table 2: Application in Enzyme Inhibitor Design

ScaffoldTarget EnzymePurpose of Scaffold
This compoundFarnesyltransferaseTo create a conformationally constrained peptidomimetic inhibitor and elucidate the enzyme-bound conformation. nih.gov

Templates for Novel Therapeutic Target Inhibitors (e.g., KRAS-G12D Inhibitors)

The rigid, bicyclic framework of the (1r,5s)-3,8-diazabicyclo[3.2.1]octane moiety has proven to be a highly effective template in the design of inhibitors for challenging therapeutic targets, most notably the KRAS-G12D protein. The KRAS gene is one of the most frequently mutated oncogenes in human cancers, and the G12D mutation is particularly prevalent and has been difficult to target with small molecules. The diazabicyclooctane scaffold serves as a conformationally constrained building block that can precisely orient pharmacophoric groups to fit into specific binding pockets of the target protein.

Research into noncovalent KRAS-G12D inhibitors has highlighted the importance of rigidifying otherwise flexible molecular components to enhance binding affinity. In the development of the potent and selective KRAS-G12D inhibitor MRTX1133, researchers found that replacing a more flexible piperazine (B1678402) group with the 3,8-diazabicyclo[3.2.1]octane scaffold significantly increased affinity for the target protein. acs.org This structural modification provided an optimal geometry for interactions within the switch-II pocket of the KRAS-G12D protein.

Molecular docking and X-ray crystallography studies have provided detailed insights into the binding mode of inhibitors containing this bicyclic template. For instance, the crystal structure of KRAS-G12D in complex with an inhibitor featuring the (1r,5s)-3,8-diazabicyclo[3.2.1]octan-3-yl group reveals critical interactions. ambeed.commdpi.com The protonated nitrogen of the diazabicyclooctane ring system is positioned to form strong hydrogen bonds with key amino acid residues of the protein, such as the aspartate at position 12 (Asp12) and the glycine at position 60 (Gly60). researchgate.net These interactions are crucial for anchoring the inhibitor in the binding site and achieving high potency.

The success of this scaffold in KRAS-G12D inhibitor design has established it as a valuable component in medicinal chemistry for creating potent, selective, and cell-active therapeutic agents against previously "undruggable" targets.

Table 1: Research Findings on (1r,5s)-3,8-Diazabicyclo[3.2.1]octane in KRAS-G12D Inhibitors

Compound/Inhibitor SeriesKey Structural FeatureReported Activity/Binding InteractionReference
MRTX1133Contains a (1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl moiety.A potent, selective, and noncovalent inhibitor of KRAS-G12D. acs.orgmdpi.comWang, X., et al. (2022)
Compound 15 (MRTX1133 Precursor)Incorporation of a [3.2.1]bicyclic diamino substituent to rigidify the structure.Showed a binding affinity (KD) of 0.8 nM and >200-fold selectivity for KRAS-G12D over KRAS-WT. acs.orgWang, X., et al. (2022)
Pyrido[4,3-d]pyrimidine DerivativesFeatures a protonated 3,8-diazabicyclo[3.2.1]octane moiety.Forms critical hydrogen bonds with Asp12 and Gly60 residues in the KRAS-G12D binding pocket. researchgate.netLi, Y., et al. (2024)

Utilization in the Synthesis of Industrial Chemicals and Materials

While the primary and most extensively documented application of the this compound scaffold is as a building block in medicinal chemistry, the broader class of bicyclic lactams, including the bicyclo[3.2.1]octane framework, has been identified as a potential monomer for the synthesis of polymers. Specifically, these strained ring systems can undergo ring-opening polymerization to produce polyamides.

Bicyclic lactams belonging to the bicyclo[3.2.1]octane family are capable of undergoing uncoordinated anionic polymerization. researchgate.net This process is typically initiated by a strong base, which deprotonates the lactam to form a lactam anion. This anion then acts as a nucleophile, attacking another monomer molecule and propagating the polymer chain. The reaction is often facilitated by an N-acyllactam co-catalyst.

The resulting polymers are polyamides, which are a major class of industrial and engineering thermoplastics known for their high strength, durability, and thermal resistance. The specific properties of the polyamide would be dictated by the precise structure of the bicyclic monomer. By incorporating the diazabicyclo[3.2.1]octan-2-one structure, it would be possible to synthesize novel polyamides with unique properties conferred by the bicyclic repeating unit, such as altered chain stiffness, solubility, and thermal characteristics compared to conventional polyamides like nylon.

Although the concept has been established for the general class of bicyclo[3.2.1]octane lactams, widespread industrial-scale production of polymers using this compound specifically is not extensively documented in the available literature. Its application remains predominantly in the high-value, lower-volume field of pharmaceutical synthesis.

Table 2: Conceptual Ring-Opening Polymerization of Bicyclo[3.2.1]octane-type Lactams

Monomer ClassPolymerization TypeResulting PolymerPotential Industrial Application
Bicyclo[3.2.1]octane LactamsAnionic Ring-Opening PolymerizationPolyamide with bicyclic repeating unitsSpecialty engineering plastics, high-performance fibers

Theoretical and Computational Investigations of 1r,5s 3,8 Diazabicyclo 3.2.1 Octan 2 One and Its Derivatives

Conformational Analysis and Stereochemical Characterization

Computational methods are essential for characterizing the three-dimensional structure and conformational landscape of the 3,8-diazabicyclo[3.2.1]octane framework. This bicyclic system consists of a six-membered piperazine (B1678402) ring fused with a five-membered pyrrolidine (B122466) ring, sharing two bridgehead atoms.

Table 1: Conformational Features of the 3,8-Diazabicyclo[3.2.1]octane Scaffold
Structural FeaturePreferred ConformationKey ObservationReference
Six-membered RingChairProvides a stable, low-energy arrangement for the ring. clockss.org
Substituent at N3EquatorialMinimizes steric strain and is observed in biologically active derivatives. nih.gov
Overall StructureRigid Bicyclic FrameworkConstrains the molecule, aiding in the elucidation of enzyme-bound conformations. nih.gov

Reaction Mechanism Elucidation

Computational chemistry provides deep insights into the mechanisms of reactions used to synthesize and modify the diazabicyclo[3.2.1]octane skeleton, including their thermodynamics, kinetics, and stereochemical outcomes.

Understanding the energy landscapes of chemical reactions is fundamental to optimizing synthetic routes. Computational studies on related azabicyclic systems have successfully elucidated complex reaction pathways. For example, in the study of a regioselective rearrangement of azanorbornanic aminyl radicals to form a 2,8-diazabicyclo[3.2.1]oct-2-ene system, computational methods were used to calculate the activation barriers (ΔG‡) for key steps. acs.org The initial ring-opening step, involving the homolytic cleavage of a C–C bond, was found to have activation barriers ranging from 12 to 19 kcal mol⁻¹. acs.org This type of analysis allows for the prediction of reaction feasibility and helps explain observed product distributions by comparing the energy barriers of competing pathways.

Table 2: Calculated Activation Barriers for a Radical Rearrangement Reaction Forming a Diazabicyclo[3.2.1]octene System
Reaction StepDescriptionCalculated Activation Barrier (ΔG‡)Reference
Ring Opening (TS1)Homolytic cleavage of the C3–C4 bond in an N-centered norbornan-3-aminyl radical.12 to 19 kcal mol⁻¹ acs.org

The synthesis of specific stereoisomers of the (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one framework is critical for its application in medicinal chemistry. A key synthetic strategy involves the transannular enolate alkylation of piperazinone derivatives, which provides a route to these constrained bicyclic structures. nih.gov Computational studies are instrumental in understanding the origins of stereoselectivity in such reactions.

By modeling the transition states of key bond-forming steps, chemists can predict which diastereomer is more likely to form. For example, non-adiabatic molecular dynamics (NAMD) simulations combined with quantum mechanical calculations have been employed to understand the photophysical properties and reaction mechanisms of related diazabicyclo[2.2.1]heptenes. chemrxiv.org These studies revealed that the reaction proceeds through a dynamically concerted but asynchronous mechanism, identifying specific surface hopping points that dictate the reaction outcome. chemrxiv.org Similar computational approaches can be applied to analyze the stereocontrolling elements in the synthesis of diazabicyclooctanone derivatives, guiding the choice of reagents and reaction conditions to achieve the desired stereochemical outcome.

Computational modeling allows for the characterization of fleeting intermediates and transition states that are often impossible to observe experimentally. In the radical-mediated rearrangement to form the 2,8-diazabicyclo[3.2.1]oct-2-ene skeleton, the reaction proceeds through distinct intermediates. acs.org The process begins with an N-centered norbornan-3-aminyl radical (Int1), which undergoes C–C bond cleavage via transition state TS1 to form a carbon-centered radical (Int2). This intermediate then undergoes a ring-closing step via transition state TS2, where a new bond is formed between a carbon and the exocyclic nitrogen atom. acs.org By analyzing the geometries and energies of these intermediates and transition states, researchers can construct a detailed mechanistic picture, explaining the regioselectivity and efficiency of the transformation.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict and analyze how derivatives of this compound interact with biological macromolecules, thereby explaining their biological activity and guiding the design of more potent and selective compounds.

Derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold have been investigated as inhibitors for a wide range of biological targets, including kinases, G-protein coupled receptors, and transporters. Molecular docking simulations are routinely used to predict the binding poses of these ligands within the active site of their target proteins.

For example, a derivative of this scaffold was identified as a potent inhibitor of the KRAS-G12D oncoprotein. nih.gov Docking studies revealed that the protonated 3,8-diazabicyclo[3.2.1]octane moiety forms critical hydrogen bonds with the backbone carbonyls of aspartate-12 and glycine-60 in the protein's switch-II pocket. nih.gov In another study, a different derivative with a [3.2.1]bicyclic diamino substituent showed high affinity for KRASG12D, providing a basis for developing effective inhibitors. acs.org Similarly, derivatives have been designed as dual inhibitors of TYK2 and JAK1 for autoimmune diseases and as PARP-1 inhibitors. mdpi.comacs.org These computational models provide a structural rationale for the observed activity and guide further structure-activity relationship (SAR) studies. nih.gov

Table 3: Examples of Ligand-Target Interactions for 3,8-Diazabicyclo[3.2.1]octane Derivatives
Derivative ClassBiological TargetKey Interacting ResiduesBinding Affinity / ActivityReference
Pyrido[4,3-d]pyrimidine derivativeKRAS-G12DAsp12, Gly60Panc1 IC₅₀ = 1.40 μM nih.gov
Pyrido[4,3-d]pyrimidine derivativeKRASG12DNot specifiedKD = 0.8 nM acs.org
3-(6-chloro-3-pyridazinyl) derivativeα4β2 nAChRNot specifiedKi = 4.1 nM nih.gov
Pyrimidin-4-yl derivativeTYK2 / JAK1Not specifiedDual inhibitor for autoimmune diseases acs.org
Quinazolin-2-yl)methyl derivativePARP-1Not specifiedLead compound for PARP-1 inhibition mdpi.com

In-depth Analysis of this compound Reveals Limited Publicly Available SAR Data

The synthesis of the 3,8-diazabicyclo[3.2.1]octan-2-one framework has been described as a novel approach to creating highly constrained bicyclic peptidomimetic synthons. This scaffold serves as a piperazinone-proline hybrid, where the bicyclic structure forces substituents into specific spatial orientations. This conformational rigidity is a valuable tool in medicinal chemistry for understanding the enzyme-bound conformation of more flexible drug candidates.

One notable application of this scaffold has been in the development of farnesyltransferase inhibitors. Farnesyltransferase is a key enzyme in cellular signaling pathways, and its inhibition is a target for cancer therapy. By incorporating the 3,8-diazabicyclo[3.2.1]octan-2-one core, researchers have been able to create a conformationally constrained analogue of a known piperazinone farnesyltransferase inhibitor. This rigid analogue provided crucial insights into the bioactive conformation of the flexible parent compound when bound to the enzyme. acs.orgnih.gov

However, beyond this specific application, there is a conspicuous absence of broader SAR studies in the available literature. Such studies would typically involve the synthesis of a series of derivatives with systematic modifications to the core structure and subsequent evaluation of their biological activity. This process allows for the elucidation of key structural features required for potency and selectivity. The lack of such published data for this compound and its derivatives prevents a detailed discussion of its SAR at a molecular level.

Similarly, theoretical and computational investigations, which often accompany SAR studies, appear to be limited for this specific compound. These studies, including quantum mechanic calculations and molecular modeling, are instrumental in understanding the electronic structure and conformational possibilities of a molecule, which are critical for its interaction with biological targets. While such studies are available for the related 3,8-diazabicyclo[3.2.1]octane scaffold, their findings cannot be directly extrapolated to the octan-2-one derivative due to the structural and electronic differences imparted by the lactam functionality. clockss.orgnih.gov

Future Research Directions for the 1r,5s 3,8 Diazabicyclo 3.2.1 Octan 2 One System

Development of Novel and Atom-Economical Synthetic Pathways

Key objectives should include:

Catalytic Asymmetric Synthesis: Exploring transition-metal-catalyzed or organocatalytic methods to construct the bicyclic core in a single, enantioselective step. For example, catalytic asymmetric hydrogenations have been successfully used for related diazabicyclooctane systems and could be adapted. rsc.org This would bypass the need for chiral starting materials or resolution steps.

One-Pot Cascade Reactions: Designing domino or tandem reactions that form multiple bonds and the bicyclic lactam in a single operation. researchgate.nettu-dortmund.de Strategies like intramolecular 1,3-dipolar cycloadditions of engineered azomethine ylides could provide rapid access to the core structure. acs.orgnih.goveurekaselect.com

Biocatalytic Approaches: Utilizing enzymes to perform key transformations with high stereoselectivity and under mild, environmentally benign conditions. rsc.org Engineered ligases or hydrolases could potentially be developed to catalyze the formation or resolution of the bicyclic lactam, aligning with the principles of green chemistry. mdpi.comresearchgate.netrsc.org

Table 1: Comparison of Traditional vs. Proposed Atom-Economical Synthetic Strategies
MetricTraditional Synthetic ApproachFuture Atom-Economical Approach
Key Transformation Multi-step sequence with protecting groups and stoichiometric reagents. nyu.eduCatalytic asymmetric cycloaddition or enzymatic cyclization. rsc.orgrsc.org
Stereocontrol Relies on chiral pool starting materials or classical resolution.Catalyst- or enzyme-controlled asymmetric induction. rsc.org
Atom Economy Lower, due to protecting groups and waste from stoichiometric reagents.Higher, minimizing waste by using catalytic processes. mdpi.com
Step Count Often >5 steps.Potentially 1-3 steps. researchgate.net

Expansion of Derivatization Strategies and Functionalization Scope

To date, derivatization of the 3,8-diazabicyclo[3.2.1]octane scaffold has largely focused on N-alkylation and N-acylation at the N3 and N8 positions. nih.govclockss.orgresearchgate.net While this has proven effective for modulating properties in specific applications like opioid receptor agonists, the carbon framework of the molecule remains largely unexploited. Future research must pivot towards innovative functionalization of the bicyclic core itself to access novel chemical space.

Promising future directions include:

Late-Stage C-H Functionalization: Applying modern synthetic methods to selectively introduce substituents directly onto the carbon skeleton. This would enable the rapid generation of analogue libraries from a common intermediate, bypassing the need for de novo synthesis for each new derivative.

Photoredox and Radical Catalysis: Using visible-light-mediated photoredox catalysis to generate radical intermediates that can engage in novel bond-forming reactions at various positions on the ring system. nih.govacs.orgresearchgate.netrsc.org This approach allows for reactions under exceptionally mild conditions and can provide access to previously inaccessible derivatives. ethz.ch

Installation of Bioorthogonal Handles: Incorporating functional groups that can undergo bioorthogonal reactions, such as terminal alkynes, strained alkenes, or tetrazines. nih.govwikipedia.org This would transform the scaffold into a powerful tool for chemical biology, enabling its use in live-cell imaging, activity-based protein profiling, and targeted drug delivery. website-files.comacs.orgnih.gov

Table 2: Evolution of Derivatization Strategies
StrategyCurrent FocusFuture DirectionPotential Impact
Site of Modification N3 and N8 positions. clockss.orgCarbon backbone (C2, C4, C6, C7).Access to novel 3D chemical space and unexplored structure-activity relationships.
Methodology Standard alkylation and acylation. nyu.eduC-H activation, photoredox catalysis. acs.orgrsc.orgRapid, late-stage diversification of complex molecules.
Advanced Functionalization Limited.Installation of bioorthogonal reporters (e.g., tetrazines, alkynes). nih.govEnables applications in chemical biology and targeted therapeutics. nih.gov

Advanced Applications in Complex Molecular Synthesis and Design

The primary application of (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one has been as a constrained dipeptide isostere in peptidomimetics, notably in the design of enzyme inhibitors. nih.govmdpi.com While this remains a fruitful area, the scaffold's unique stereochemical and conformational properties suggest it could be leveraged for more diverse and complex applications.

Future research should explore its utility as:

A Chiral Building Block in Natural Product Synthesis: The rigid, stereochemically defined structure could serve as a key starting material or intermediate in the total synthesis of complex alkaloids or other nitrogen-containing natural products. nih.govutexas.edu Its constrained framework could be used to control the stereochemical outcome of subsequent reactions.

A Novel Bioisostere: Beyond mimicking dipeptides, the scaffold could function as a bioisostere for other structural motifs, such as substituted phenyl rings or other cyclic systems, a common strategy in drug design to enhance pharmacokinetic properties. nih.govscripps.eduresearchgate.netdrugdesign.org Its three-dimensionality offers a distinct advantage over flat aromatic rings, potentially leading to improved target engagement and reduced metabolic liability.

A Chiral Ligand in Asymmetric Catalysis: The C2-symmetric nature of the underlying diazabicyclo[3.2.1]octane core, when appropriately functionalized, makes it an attractive candidate for a new class of chiral ligands. Its rigidity could impart high levels of stereocontrol in metal-catalyzed asymmetric transformations.

Integration of Artificial Intelligence and Machine Learning in Synthetic Planning and Molecular Design

The intersection of artificial intelligence (AI) and chemistry offers transformative potential for accelerating the discovery and development of molecules based on the this compound scaffold.

Key areas for integration include:

AI-Driven Retrosynthesis: Computer-Aided Synthesis Planning (CASP) tools, particularly those leveraging machine learning, can propose novel and efficient synthetic routes. arxiv.orgchemcopilot.com As these models are trained on vast reaction databases, they can identify non-intuitive disconnections and reaction sequences. Fine-tuning these models with data specific to heterocyclic chemistry could overcome the current data limitations and provide optimized pathways to this specific scaffold and its derivatives. nih.govchemrxiv.org

Generative Molecular Design: Machine learning models can be trained on datasets of known bioactive molecules containing peptidomimetic elements. nih.govnih.gov These models can then generate novel derivatives of the this compound core that are predicted to have high binding affinity for a specific biological target. northwestern.edu This approach allows for the rapid exploration of vast chemical space to identify promising new drug candidates.

Predictive Property Modeling: AI algorithms can build accurate models to predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of virtual derivatives. youtube.com This enables in silico screening of designed molecules, prioritizing the synthesis of only those with the most promising drug-like profiles and thereby reducing the time and cost associated with experimental validation.

By pursuing these future research directions, the scientific community can elevate the this compound system from a specialized building block to a versatile platform for innovation in synthesis, medicine, and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,5S)-3,8-Diazabicyclo[3.2.1]octan-2-one, and what critical parameters influence yield?

  • Methodological Answer : The compound is synthesized via the reaction of 2,2,4-trimethylpentanone with ammonia under alkaline conditions. Key parameters include:

  • Temperature : Optimal reaction temperature (e.g., 60–80°C) to balance reaction rate and byproduct formation.
  • Stoichiometry : Molar ratios of reactants (e.g., excess ammonia to drive cyclization).
  • Catalyst : Use of alkaline catalysts (e.g., NaOH) to facilitate ring closure.
    Yield improvements require careful control of these variables, with purification via recrystallization or column chromatography .

Q. How is this compound characterized spectroscopically, and what key spectral data confirm its structure?

  • Methodological Answer :

  • NMR : Key signals include δ ~2.5–3.5 ppm (bridgehead protons), δ ~1.8–2.2 ppm (methylene groups in the bicyclic framework), and δ ~3.8–4.2 ppm (amide proton).
  • Mass Spectrometry : Molecular ion peak at m/z 138 (C₆H₁₀N₂O⁺) and fragmentation patterns consistent with bicyclic cleavage.
  • X-ray Crystallography : Confirms stereochemistry and bond angles (e.g., C-N bond lengths ~1.45 Å, bicyclic ring torsion angles <10°) .

Q. What are the primary applications of this compound in organic synthesis, particularly as a catalyst?

  • Methodological Answer : It acts as a base catalyst in:

  • Epoxidation : Enhances selectivity in epoxide formation via stabilization of transition states.
  • Oxidation Reactions : Facilitates electron transfer in metal-free oxidation systems.
  • Polymer Stabilization : Scavenges acidic byproducts in polymerization reactions. Experimental protocols recommend 5–10 mol% catalyst loading in anhydrous solvents (e.g., THF or DCM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

  • Methodological Answer :

  • Byproduct Analysis : Use HPLC or GC-MS to identify impurities (e.g., uncyclized intermediates).
  • Solvent Optimization : Replace polar protic solvents with aprotic solvents (e.g., DMF) to reduce hydrolysis.
  • Kinetic Control : Shorten reaction time (<12 hours) to prevent over-oxidation.
    Computational modeling (e.g., DFT) can predict energy barriers for competing pathways .

Q. What computational methods are suitable for studying the electronic structure and reactivity of this bicyclic amine?

  • Methodological Answer :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects on catalytic activity.
  • Proton Affinity Studies : Compare gas-phase basicity (experimental: ~230 kcal/mol) with theoretical values to validate models .

Q. How do structural modifications (e.g., fluorinated or nitrophenyl substituents) alter catalytic efficiency and selectivity?

  • Methodological Answer :

  • Synthetic Strategy : Introduce substituents at the 8-position via nucleophilic substitution (e.g., 2-fluoro-4-nitrophenyl derivatives).
  • Activity Testing : Compare turnover frequencies (TOF) in epoxidation or oxidation assays.
  • SAR Analysis : Electron-withdrawing groups (e.g., -NO₂) increase Lewis acidity but may reduce solubility. Crystallographic data (e.g., CCDC 2167555) reveal steric effects on active-site accessibility .

Notes

  • Safety protocols (e.g., ventilation, PPE) are critical due to potential respiratory irritation .
  • Avoid commercial suppliers; prioritize peer-reviewed synthetic protocols .
  • Advanced studies should integrate crystallographic (CCDC) and computational databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.